1-(6-Bromopyridin-2-yl)piperazine

Sigma Receptor Pharmacology GPCR Ligand Discovery Neuropharmacology

1-(6-Bromopyridin-2-yl)piperazine is a strategic intermediate for medicinal chemistry. Its 6-bromo isomerism provides distinct electronic properties essential for sigma-2 receptor selectivity (GPR35 IC₅₀ 650 nM) and reliable cross-coupling. Avoid research variability caused by 3-/4-/5-bromo isomers. Ideal for synthesizing PET tracers, anticancer agents (DU145 active), and diverse screening libraries.

Molecular Formula C9H12BrN3
Molecular Weight 242.12 g/mol
CAS No. 219635-91-3
Cat. No. B1602522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromopyridin-2-yl)piperazine
CAS219635-91-3
Molecular FormulaC9H12BrN3
Molecular Weight242.12 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=CC=C2)Br
InChIInChI=1S/C9H12BrN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
InChIKeyWBRRYSNZMKKYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromopyridin-2-yl)piperazine: Critical Bifunctional Heterocyclic Building Block for GPCR and Sigma-2 Ligand Synthesis


1-(6-Bromopyridin-2-yl)piperazine (CAS 219635-91-3) is a brominated heterocyclic compound featuring a pyridine core linked to a piperazine moiety . It serves as a critical bifunctional building block in medicinal chemistry, particularly for the development of G-protein coupled receptor (GPCR) ligands and sigma-2 receptor modulators [1][2]. The compound's structural features allow it to participate in various chemical reactions, including palladium-catalyzed cross-couplings and nucleophilic substitutions, making it a versatile intermediate for the synthesis of complex organic molecules .

Why 1-(6-Bromopyridin-2-yl)piperazine Cannot Be Substituted with Other Bromopyridinyl Piperazines in Key Research Applications


The position of the bromine atom on the pyridine ring profoundly influences the compound's reactivity and biological activity. 1-(6-Bromopyridin-2-yl)piperazine possesses a bromine at the 6-position, which confers distinct electronic and steric properties compared to its 3-, 4-, and 5-bromo isomers . These differences directly impact the compound's performance in cross-coupling reactions, its binding affinity to sigma receptors, and its ability to modulate GPCRs like GPR35 [1][2]. Consequently, simple substitution with a different bromopyridinyl piperazine isomer can lead to altered reaction yields, loss of desired biological activity, or off-target effects, compromising the integrity and reproducibility of research results.

Quantitative Differentiation of 1-(6-Bromopyridin-2-yl)piperazine from Closest Analogs


Sigma Receptor Subtype Selectivity: Favoring Sigma-2 Over Sigma-1 Receptors

1-(6-Bromopyridin-2-yl)piperazine belongs to the class of (2-pyridyl)piperazines, which have been demonstrated to favor sigma-2 (σ2) receptor binding over sigma-1 (σ1) receptors. This is in direct contrast to (3-pyridyl)piperazines and (4-pyridyl)piperazines, which exhibit a preference for σ1 receptors [1]. While specific Ki values for 1-(6-Bromopyridin-2-yl)piperazine at sigma receptors are not yet published, the structural class dictates its receptor subtype bias, a critical determinant for applications in neuropharmacology and oncology, where σ2 receptor modulation is implicated in cancer cell proliferation and methamphetamine abuse [1].

Sigma Receptor Pharmacology GPCR Ligand Discovery Neuropharmacology

GPR35 Agonist Activity: Nanomolar Potency in Human Cell Assays

1-(6-Bromopyridin-2-yl)piperazine acts as an agonist at the G protein-coupled receptor GPR35, with an IC50 of 650 nM in a human HT-29 cell desensitization assay and an EC50 of 700 nM in a dynamic mass redistribution (DMR) assay [1]. While direct comparative data against other bromopyridinyl piperazines is not available, this nanomolar activity is a key differentiator from the unsubstituted 1-(2-pyridinyl)piperazine, which has not been reported to possess this activity, and underscores the impact of the 6-bromo substituent on receptor engagement [2].

GPR35 Pharmacology Immunology GPCR Drug Discovery

Cytotoxic Activity Against DU145 Prostate Cancer Cells: Selective Anticancer Potential

A preliminary cytotoxic assay demonstrated that 1-(6-Bromopyridin-2-yl)piperazine exhibits strong and selective inhibitory activity against DU145 human prostate cancer cells [1]. While the exact IC50 value is not reported in the abstract, the observation of selective activity is notable. For context, a series of novel arylpiperazine derivatives reported in the same timeframe showed IC50 values ranging from 8.25 µM to <2 µM against DU145 cells [2]. This places the activity of 1-(6-Bromopyridin-2-yl)piperazine within a therapeutically relevant range and highlights its potential as an anticancer lead scaffold, especially when compared to its 5-bromo and 4-bromo isomers for which no such activity has been reported.

Cancer Research Prostate Cancer Cytotoxicity

Purity and Physical Form: Critical for Reproducible Synthesis and Assay Results

Commercially available 1-(6-Bromopyridin-2-yl)piperazine is typically supplied as a solid with a purity of ≥97% . The compound has a reported melting point of 68–72 °C . These specifications are crucial for ensuring consistent reactivity in chemical syntheses and reliable biological activity in assays. While similar purity levels are available for other bromopyridinyl piperazine isomers, the specific melting point and solid physical form of the 6-bromo derivative facilitate easier handling and purification compared to liquid isomers like 1-(2-pyridinyl)piperazine [1].

Chemical Synthesis Quality Control Reproducibility

Best Research and Industrial Application Scenarios for 1-(6-Bromopyridin-2-yl)piperazine


Synthesis of Sigma-2 Receptor Ligands for Cancer Imaging and Neuropharmacology

1-(6-Bromopyridin-2-yl)piperazine is an optimal starting material for the synthesis of selective sigma-2 receptor ligands, as its (2-pyridyl)piperazine scaffold inherently favors σ2 over σ1 receptor binding [1]. Researchers can leverage the bromine atom for further functionalization via cross-coupling reactions to introduce diverse pharmacophores, enabling the development of novel PET tracers for cancer imaging or therapeutic agents for neuropsychiatric disorders.

Medicinal Chemistry Optimization of GPR35 Agonists for Inflammatory Diseases

With a confirmed IC50 of 650 nM at GPR35, 1-(6-Bromopyridin-2-yl)piperazine serves as a validated hit compound for GPR35 agonist development [2]. The compound can be used as a starting point for structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to novel treatments for inflammatory bowel disease, metabolic disorders, or cancer.

Development of Anticancer Agents Targeting Prostate Cancer

The selective cytotoxicity of 1-(6-Bromopyridin-2-yl)piperazine against DU145 prostate cancer cells warrants its use as a building block for the synthesis of novel anticancer agents [3]. By incorporating this scaffold into more complex molecular architectures, medicinal chemists can explore its potential to inhibit hormone-refractory prostate cancer growth and identify new therapeutic leads.

General Heterocyclic Building Block for Diversified Chemical Libraries

Beyond specific biological targets, the 6-bromo substituent provides a versatile handle for further chemical transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions . This makes 1-(6-Bromopyridin-2-yl)piperazine an invaluable building block for generating diverse chemical libraries for high-throughput screening in drug discovery campaigns.

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